4-[(4-Bromophenyl)methyl]morpholine hydrochloride
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Overview
Description
4-[(4-Bromophenyl)methyl]morpholine hydrochloride is a chemical compound with the molecular formula C11H15BrClNO. It is a white solid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a bromophenyl group attached to a morpholine ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)methyl]morpholine hydrochloride typically involves the reaction of 4-chlorotoluene with morpholine in the presence of a base or alkali metal. The resulting product is then treated with a brominating agent in a suitable solvent. Finally, the compound is crystallized in the presence of hydrogen chloride gas to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)methyl]morpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-[(4-Bromophenyl)methyl]morpholine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)methyl]morpholine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can participate in various chemical reactions, while the morpholine ring can interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromobenzyl)morpholine: Similar structure but lacks the hydrochloride salt form.
(4-Bromophenyl)(4-morpholinyl)methanone: Contains a carbonyl group instead of a methylene bridge.
4-Bromo-N,N-dimethylaniline: Similar bromophenyl group but different amine structure.
Uniqueness
4-[(4-Bromophenyl)methyl]morpholine hydrochloride is unique due to its combination of a bromophenyl group and a morpholine ring, which provides distinct chemical reactivity and potential applications. The hydrochloride salt form also enhances its solubility and stability in various solvents.
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13;/h1-4H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMWIAGOFLJBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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